1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, benzaldehyde and acetophenone are typically used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include epoxides, reduced ketones, and substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials, such as polymers and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling. By inhibiting this enzyme, the compound can enhance insulin sensitivity and potentially be used in the treatment of diabetes .
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a similar α,β-unsaturated carbonyl system.
1,3-Diphenyl-2-propen-1-one: A closely related compound with similar structural features but without the phenylselanyl group.
Trans-Chalcone: Another chalcone derivative with a trans configuration of the double bond.
Uniqueness
1,3-Diphenyl-2-(phenylselanyl)prop-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62762-08-7 |
---|---|
Molecular Formula |
C21H16OSe |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1,3-diphenyl-2-phenylselanylprop-2-en-1-one |
InChI |
InChI=1S/C21H16OSe/c22-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)23-19-14-8-3-9-15-19/h1-16H |
InChI Key |
VXFSHDIVUKTRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.